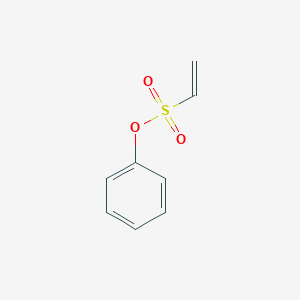

Phenyl ethenesulfonate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

phenyl ethenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3S/c1-2-12(9,10)11-8-6-4-3-5-7-8/h2-7H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CILDJVVXNMDAGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CS(=O)(=O)OC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10340464 | |

| Record name | Phenyl vinylsulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10340464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1562-34-1 | |

| Record name | Phenyl ethenesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001562341 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenyl vinylsulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10340464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenyl vinylsulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENYL ETHENESULFONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HN14RW9PVP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Phenyl Ethenesulfonate

Established Synthetic Pathways to Phenyl Ethenesulfonate (B8298466)

Traditional methods for synthesizing Phenyl ethenesulfonate primarily rely on well-known organic reactions, focusing on the formation of the ester linkage and the preparation of necessary precursors.

Esterification Reactions for this compound Formation

The most direct route to this compound is through the esterification of phenol (B47542). Unlike the reaction with carboxylic acids, which is notoriously slow for phenols, the reaction with more reactive sulfonyl chlorides proceeds more readily. chemguide.co.uklibretexts.orgchemguide.co.uk The general principle involves the reaction of phenol with a suitable ethenesulfonyl derivative.

One established method involves reacting phenol with 2-chloroethanesulfonyl chloride in an aqueous alkaline medium. prepchem.com The reaction is typically maintained at a pH between 7.5 and 11.5. This process results in the formation of phenyl vinylsulfonate through the loss of two moles of hydrogen chloride. prepchem.com

Alternatively, the direct reaction between phenol and ethenesulfonyl chloride, in the presence of a base to neutralize the hydrogen chloride byproduct, serves as a common strategy for forming sulfonate esters. researchgate.net The reactivity of the phenol can be enhanced by converting it into its more nucleophilic phenoxide form, for example, by using sodium hydroxide. chemguide.co.uklibretexts.orgchemguide.co.uk This approach is particularly useful when dealing with less reactive sulfonyl chlorides. chemguide.co.ukchemguide.co.uk

| Reactant 1 | Reactant 2 | Key Conditions | Product |

|---|---|---|---|

| Phenol | 2-Chloroethanesulfonyl chloride | Aqueous medium, pH 7.5-11.5 | This compound |

| Phenol | Ethenesulfonyl chloride | Presence of a base (e.g., pyridine, triethylamine) | This compound |

| Sodium phenoxide | Ethenesulfonyl chloride | Generally faster reaction | This compound |

Precursor Synthesis and Functional Group Transformations (e.g., from ethenesulfonyl chloride)

A documented process for preparing ethenesulfonyl chloride in high yield involves the reaction of divinyl disulfide with water and chlorine. google.com The stoichiometry is crucial, with optimal yields obtained when approximately 4 moles of water and 5 moles of chlorine are used per mole of divinyl disulfide. google.com The reaction is typically carried out in a solvent, such as glacial acetic acid, at a temperature between 0-40 °C. google.com

Functional group transformations represent a cornerstone of organic synthesis, allowing for the conversion of one functional group into another. In the context of this compound synthesis, this could involve the synthesis of sulfonyl chlorides from other sulfur-containing compounds like thiols or disulfides. For instance, a variety of methods exist for the oxidative chlorination of thiols and disulfides to furnish the corresponding sulfonyl chlorides, utilizing reagents such as hydrogen peroxide in the presence of zirconium tetrachloride or a combination of N-chlorosuccinimide and hydrochloric acid. organic-chemistry.orgorganic-chemistry.org These transformations provide alternative routes to precursors like ethenesulfonyl chloride from different starting materials.

Advanced Synthetic Approaches

Modern synthetic chemistry continually seeks to improve upon established methods by enhancing selectivity, efficiency, and sustainability.

Chemo- and Regioselective Synthesis of this compound

Chemo- and regioselectivity are critical concepts when dealing with molecules that possess multiple reactive sites. In the synthesis of a substituted this compound from a phenol bearing other functional groups, it is essential to selectively sulfonylate the hydroxyl group without affecting other parts of the molecule.

The regioselectivity of sulfonylation can be influenced by both steric and electronic factors of the substituents on the phenol ring. researchgate.net For instance, in phenols with multiple hydroxyl groups, selective protection and deprotection strategies may be required to ensure the sulfonyl chloride reacts at the desired position. While specific studies on the regioselective synthesis of this compound derivatives are not extensively detailed in the provided context, general principles of sulfonylation suggest that reaction conditions can be tuned to favor one reactive site over another. For example, the choice of base and solvent can influence the outcome of the reaction. researchgate.net The development of catalyst systems that can direct the sulfonylation to a specific hydroxyl group in a polyhydroxylated aromatic compound is an area of ongoing research interest. acs.orgresearchgate.netrsc.org

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. acs.orgnih.govrsc.org These principles can be applied to the synthesis of this compound to create more environmentally friendly routes.

Key areas for applying green chemistry to this synthesis include:

Safer Solvents and Reagents: Replacing hazardous solvents with greener alternatives like water or ionic liquids, or conducting reactions under solvent-free conditions. nih.govorganic-chemistry.orgrsc.org The use of less toxic and more manageable reagents is also a priority. For example, developing alternatives to harsh chlorinating agents for the synthesis of sulfonyl chlorides is a valuable goal. organic-chemistry.orgorganic-chemistry.org

Catalysis: Employing catalytic methods instead of stoichiometric reagents can significantly reduce waste. acs.orgnih.gov For the esterification step, solid acid catalysts, which can be easily separated and recycled, offer an advantage over homogeneous catalysts that require extensive workup procedures. researchgate.net Recyclable catalysts, such as zinc salts or zirconium-based compounds, have shown high efficiency in esterification reactions and can be easily recovered and reused. nih.govnicl.itacs.orgnih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product is a core principle. acs.orgnih.gov This involves minimizing the use of protecting groups and choosing reaction pathways that generate minimal byproducts. acs.orgnih.gov

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible reduces the energy consumption of the process. acs.org

By integrating these principles, the synthesis of this compound can be made more sustainable, cost-effective, and safer. organic-chemistry.org

| Green Chemistry Principle | Application in this compound Synthesis | Example/Benefit |

|---|---|---|

| Safer Solvents | Use of water or ionic liquids as reaction media. | Reduces use of volatile organic compounds (VOCs). organic-chemistry.orgrsc.org |

| Catalysis | Employing recyclable solid acid or metal-based catalysts for esterification. | Minimizes waste, allows for catalyst reuse, simplifies purification. nih.govnicl.itnih.gov |

| Atom Economy | Choosing direct esterification pathways over multi-step syntheses with protecting groups. | Higher efficiency and less waste generation. acs.org |

| Energy Efficiency | Developing reactions that proceed under mild conditions (e.g., room temperature). | Lower energy costs and reduced environmental impact. nih.gov |

Polymerization Studies of Phenyl Ethenesulfonate

Radical Polymerization of Phenyl Ethenesulfonate (B8298466)

Conventional free-radical polymerization offers a fundamental route to synthesizing polymers from vinyl monomers. The process for phenyl ethenesulfonate involves the standard steps of initiation, propagation, and termination.

Conventional Radical Polymerization Mechanisms and Kinetics

The mechanism of conventional radical polymerization proceeds via a chain reaction. It begins with the decomposition of an initiator to generate free radicals. These radicals then attack the double bond of the this compound monomer, initiating the polymer chain. The newly formed radical center then propagates by adding to subsequent monomer units. The process concludes with termination, where two growing polymer chains react to form a stable, non-radical polymer. This can occur through combination or disproportionation.

Influence of Initiators and Reaction Conditions on this compound Polymerization

Reaction conditions such as temperature and solvent also play a critical role. Temperature affects the rate of initiator decomposition; higher temperatures lead to a faster generation of radicals and an increased polymerization rate. The choice of solvent can influence the solubility of the monomer and the resulting polymer, as well as potentially participate in chain transfer reactions, which can affect the molecular weight of the final polymer.

Controlled/Living Radical Polymerization (CLRP) of this compound

To overcome the limitations of conventional radical polymerization, such as poor control over molecular weight and broad molecular weight distributions (high polydispersity), controlled/living radical polymerization (CLRP) techniques have been developed. These methods introduce a dynamic equilibrium between active propagating radicals and dormant species, allowing for the synthesis of polymers with predetermined molecular weights and narrow polydispersity indices (PDI).

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization of this compound

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a versatile and widely used CLRP method that has been successfully applied to the polymerization of this compound. The RAFT process relies on the presence of a chain transfer agent (CTA), typically a thiocarbonylthio compound, to mediate the polymerization.

The selection of an appropriate Chain Transfer Agent (CTA) is crucial for achieving good control in RAFT polymerization. For the polymerization of this compound, various types of CTAs have been evaluated, including xanthate-type, dithiocarbamate-type, and dithioester-type CTAs.

Studies have shown that the effectiveness of these CTAs can vary. For instance, in the RAFT polymerization of vinyl sulfonate esters, including this compound, a comparison of these different CTA types has been conducted to determine the most efficient agent for achieving polymers with low polydispersities. The choice of CTA depends on the specific monomer and desired polymer characteristics.

| CTA Type | Example CTA | Efficacy in this compound Polymerization |

| Xanthate-type | O-ethyl-S-(1-methoxycarbonyl)ethyldithiocarbonate | Has shown efficiency in controlling the polymerization of related vinyl sulfonate esters. |

| Dithiocarbamate-type | Varies | Evaluated for comparison in vinyl sulfonate ester polymerization. |

| Dithioester-type | Varies | Also evaluated for comparison in vinyl sulfonate ester polymerization. |

Kinetic studies of the RAFT polymerization of this compound are essential for understanding the degree of control achievable. A successful RAFT polymerization is characterized by a linear increase in the number-average molecular weight (Mn) with monomer conversion. This indicates that the number of polymer chains remains constant throughout the reaction, a hallmark of a "living" process.

Furthermore, the ability to produce polymers with a narrow molecular weight distribution, quantified by a low polydispersity index (PDI), is a key advantage of RAFT polymerization. For this compound, the optimization of reaction parameters such as temperature and the molar ratio of CTA to initiator is critical to achieving low PDI values, typically below 1.5, which signifies a well-controlled polymerization. The molecular weight of the resulting poly(this compound) can be predetermined by the ratio of the initial concentrations of the monomer to the CTA.

| Parameter | Observation in this compound RAFT Polymerization | Implication |

| Molecular Weight (Mn) vs. Conversion | Linear relationship | Indicates a constant number of propagating chains and a controlled polymerization process. |

| Polydispersity Index (PDI) | Can be controlled to low values (e.g., < 1.5) | Demonstrates the ability to produce polymers with a narrow molecular weight distribution. |

| Effect of [Monomer]/[CTA] Ratio | Controls the final molecular weight of the polymer | Allows for the synthesis of polymers with targeted molecular weights. |

| Effect of Temperature and [CTA]/[Initiator] Ratio | Influences the rate of polymerization and the degree of control | Optimization is necessary to achieve the best balance between reaction speed and control over polymer architecture. |

Synthesis of Poly(this compound) Homopolymers

The synthesis of poly(this compound) homopolymers has been explored through conventional free radical polymerization. This compound (PES) is one of several vinyl sulfonate ester derivatives that have been polymerized using this method. acs.org Free radical polymerization is a common technique for vinyl monomers, proceeding via initiation, propagation, and termination steps. libretexts.org In this process, a radical initiator is used to create active radical species that then react with monomer units to form a growing polymer chain. libretexts.org

Studies have investigated the polymerization of various vinyl sulfonate esters, including PES, to understand their reactivity and the properties of the resulting polymers. acs.org The polymerization of phenyl methacrylate, a structurally related monomer, has been shown to be influenced by factors such as the solvent, which can affect the propagation and termination rate constants. researchgate.net While specific kinetic data for the homopolymerization of PES is not extensively detailed in the provided results, the general principles of free radical polymerization would apply. libretexts.org

Atom Transfer Radical Polymerization (ATRP) and Other CLRP Techniques for this compound

Atom Transfer Radical Polymerization (ATRP) is a controlled/living radical polymerization (CLRP) technique that allows for the synthesis of well-defined polymers with controlled molecular weights and low polydispersity. cmu.eduwikipedia.org This method involves the reversible activation and deactivation of a dormant polymer chain by a transition metal catalyst, typically a copper complex. wikipedia.orgwikipedia.org While the direct ATRP of this compound is not explicitly detailed in the provided search results, the polymerization of other vinyl sulfonate esters has been successfully achieved using another CLRP method, Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. acs.orgresearchgate.net

RAFT polymerization has been shown to be effective for vinyl sulfonate esters like neopentyl ethenesulfonate (NES) and 1-butyl ethenesulfonate (BES), yielding polymers with controlled molecular weights and narrow molecular weight distributions. acs.org The success of RAFT for these related monomers suggests that it could be a viable technique for the controlled polymerization of this compound as well. The choice of chain transfer agent (CTA) is crucial for achieving good control over the polymerization. acs.org For instance, xanthate-type CTAs have been found to be efficient for the RAFT polymerization of other vinyl sulfonate esters. acs.org

The general advantages of using CLRP techniques like ATRP or RAFT include the ability to synthesize polymers with predetermined molecular weights and narrow polydispersity indices (Mw/Mn values typically between 1.05 and 1.2). cmu.eduwikipedia.org These methods are also tolerant to a wide range of functional groups, which would be beneficial for polymerizing monomers like this compound. cmu.edu

Copolymerization of this compound

Block Copolymer Synthesis Involving this compound Segments

Block copolymers containing segments of poly(this compound) can be synthesized, offering a pathway to materials with combined properties from different polymer blocks. One notable example is the synthesis of block copolymers with poly(N-vinylcarbazole) (PNVC).

The synthesis of well-defined block copolymers incorporating a sulfonated segment can be achieved through controlled radical polymerization techniques. For instance, a block copolymer of poly(N-vinylcarbazole) and poly(lithium vinyl sulfonate) has been successfully synthesized. acs.org This was accomplished by first preparing a poly(N-vinylcarbazole) macro-chain transfer agent (macro-CTA) and then using it to initiate the RAFT polymerization of a protected vinyl sulfonate monomer, neopentyl ethenesulfonate (NES). acs.orgresearchgate.net Although this example uses NES, a similar strategy could be applied using this compound.

The resulting block copolymer, poly(N-vinylcarbazole)-b-poly(neopentyl ethenesulfonate), can then be converted to the sulfonated form through a deprotection step. acs.org This approach allows for the creation of amphiphilic block copolymers, where the PNVC block is hydrophobic and the poly(lithium vinyl sulfonate) block is a strongly anionic polyelectrolyte. researchgate.net

A key step in creating functional materials from poly(this compound) copolymers is the deprotection of the phenyl sulfonate ester to yield the corresponding sulfonic acid or sulfonate salt. This transformation converts a protected, often organic-soluble polymer into a functional, typically water-soluble polyelectrolyte.

For related poly(vinyl sulfonate ester)s, various deprotection methods have been reported. For example, the neopentyl group of poly(neopentyl ethenesulfonate) can be smoothly removed to form poly(lithium vinyl sulfonate). acs.orgresearchgate.net Similarly, the ethyl group of poly(ethyl ethenesulfonate) has been deprotected using lithium bromide in refluxing 2-butanone to yield poly(lithium vinyl sulfonate). researchgate.net Another method involves the use of potassium tert-butoxide for the deprotection of poly(2,2,2-trichloroethyl ethenesulfonate) to produce poly(potassium vinyl sulfonate). researchgate.net

For sulfonated polyphenylene block copolymers, a deprotection and protonation step can be carried out by treating the polymer with sodium iodide in a solvent like N,N-dimethylacetamide (DMAc) at elevated temperatures, followed by acidification. mdpi.com These deprotection strategies are crucial for unlocking the functionality of the sulfonated polymer segments, making them suitable for applications such as proton exchange membranes. mdpi.comnih.gov

The table below summarizes deprotection methods for various sulfonate ester polymers.

| Protected Polymer | Deprotection Reagent | Resulting Polymer |

| Poly(neopentyl ethenesulfonate) | Not specified | Poly(lithium vinyl sulfonate) |

| Poly(ethyl ethenesulfonate) | Lithium Bromide (LiBr) | Poly(lithium vinyl sulfonate) |

| Poly(2,2,2-trichloroethyl ethenesulfonate) | Potassium tert-butoxide | Poly(potassium vinyl sulfonate) |

| Sulfonated polyphenylene (neopentyl protected) | Sodium Iodide (NaI) | Sulfonated polyphenylene |

Alternating Copolymerization Studies with this compound

Information regarding the specific alternating copolymerization of this compound was not found in the provided search results. However, alternating copolymerization is a powerful technique to create polymers with a regular, alternating sequence of two different monomer units. For example, alternating copolymers of phenothiazine and 3,4-ethylenedioxythiophene have been synthesized via direct arylation polycondensation. rsc.org This demonstrates the synthesis of copolymers with a defined alternating structure. While not directly involving this compound, this highlights a synthetic strategy that could potentially be explored for its copolymerization.

Graft Copolymer Architectures Incorporating this compound

Graft copolymers are a class of branched polymers consisting of a main polymer chain, referred to as the backbone, with one or more side chains (grafts) of a different chemical composition attached to it. nih.govmdpi.com This molecular architecture allows for the combination of distinct properties from the backbone and the grafted chains into a single material. researchgate.net The incorporation of this compound, often in its polymerized form as poly(styrene sulfonate), into graft copolymer structures is a key strategy for developing materials with tailored properties, particularly for applications like proton exchange membranes. nih.gov

"Grafting-From" Method

In the "grafting-from" approach, active sites are created along the polymer backbone, which then initiate the polymerization of the monomer for the side chains. nih.gov This method is particularly effective for achieving high grafting densities. nih.gov

A notable example involves the radical graft polymerization of the sodium salt of styrene sulfonate (NaSS) onto poly(ethylene terephthalate) (PET) films. nih.gov In this process, the PET backbone is first activated through ozonation to generate peroxide and hydroperoxide reactive species on its surface. nih.gov These species then thermally decompose to initiate the radical polymerization of NaSS, forming poly(NaSS) chains covalently bonded to the PET film. nih.gov Research has shown that the efficiency of this grafting process is dependent on several factors, as detailed in the table below. nih.gov

| Parameter | Condition | Effect on Grafting |

|---|---|---|

| Ozonation Time | Increased to 30 minutes | Increases the concentration of initiator sites on the PET surface. |

| Monomer Concentration (NaSS) | 15% solution | Provides a sufficient supply of monomer for graft chain growth. |

| Temperature | 70°C | Promotes the thermal decomposition of initiators and facilitates polymerization. |

| Reaction Time | 90 minutes or more | Allows for the growth of poly(NaSS) chains on the film surface. |

Another sophisticated application of the "grafting-from" technique is the synthesis of poly(arylene ether sulfone)-graft-polystyrene (PAES-g-PS) copolymers for proton exchange membranes. nih.gov Here, a poly(arylene ether sulfone) backbone is first modified to create macroinitiators. nih.gov Subsequently, atom transfer radical polymerization (ATRP) is used to grow polystyrene chains from these initiation sites. nih.gov The final step involves the sulfonation of the polystyrene grafts to introduce sulfonic acid groups, effectively creating poly(this compound) grafts. nih.gov This multi-step process allows for precise control over the length of the grafted chains, which directly impacts the material's properties. nih.gov

| Copolymer Name | Styrene Feed Volume (ml) | Graft Length (Styrene Units) | Ion Exchange Capacity (mmol/g) | Proton Conductivity (S/cm at 85°C) |

|---|---|---|---|---|

| PAESPS18S2 | 18 | - | 2.75 | 0.151 |

"Grafting-To" Method

The "grafting-to" method involves the attachment of pre-synthesized polymer chains (with reactive end-groups) onto a polymer backbone that has complementary reactive sites. mdpi.comresearchgate.net This technique is advantageous for preparing graft copolymers with well-defined graft chains, as the side chains can be fully characterized before the grafting reaction. mdpi.comumn.edu However, achieving high grafting density can be challenging due to the steric hindrance that arises as more chains are attached to the backbone. nih.govmdpi.com For incorporating this compound, this would involve reacting end-functionalized poly(this compound) chains with a suitable polymer backbone.

"Grafting-Through" Method

In the "grafting-through" or "macromonomer" method, a macromolecule with a polymerizable end group (a macromonomer) is copolymerized with another monomer. researchgate.netcmu.edu This approach results in a graft copolymer where the pre-formed macromonomer becomes the side chain. cmu.edu The lengths of the graft chains are well-defined before polymerization. mdpi.com To create a graft copolymer incorporating this compound via this route, a poly(this compound) chain with a polymerizable group, such as a methacrylate or vinyl group at one end, would be copolymerized with a comonomer that forms the backbone. cmu.edu This method is one of the most straightforward ways to synthesize graft copolymers with well-defined side chains. cmu.edu

Reactivity and Organic Transformations of Phenyl Ethenesulfonate

Reaction Mechanisms Involving the Ethenesulfonate (B8298466) Moiety

The ethenesulfonate group is the primary site of reactivity in many transformations involving phenyl ethenesulfonate. Its electronic properties govern the types of reactions it readily undergoes.

The vinyl group of this compound is highly susceptible to nucleophilic attack. The potent electron-withdrawing nature of the adjacent sulfonyl group (—SO₂—) polarizes the carbon-carbon double bond, rendering the terminal (β) carbon atom electrophilic. This activation makes this compound an excellent Michael acceptor, readily undergoing conjugate addition reactions with a wide range of nucleophiles. orgsyn.orgorganic-chemistry.org

The general mechanism involves the attack of a nucleophile on the β-carbon of the vinyl group, leading to the formation of a resonance-stabilized carbanion intermediate. This intermediate is then typically protonated, often during workup, to yield the final addition product. This reaction is a reliable method for forming new carbon-carbon and carbon-heteroatom bonds. Vinyl sulfonates are recognized as important intermediates and building blocks in organic synthesis, largely due to their role as electrophiles in reactions like cross-coupling and conjugate additions. organic-chemistry.orgacs.org

| Nucleophile (Nu:⁻) | Product Structure | Product Class |

|---|---|---|

| R₂NH (Amine) | R₂N–CH₂–CH₂–SO₃Ph | β-Amino Ethanesulfonate (B1225610) Derivative |

| RSH (Thiol) | RS–CH₂–CH₂–SO₃Ph | β-Thioether Ethanesulfonate Derivative |

| RO⁻ (Alkoxide) | RO–CH₂–CH₂–SO₃Ph | β-Alkoxy Ethanesulfonate Derivative |

| ⁻CH(CO₂R)₂ (Malonate Ester Enolate) | (RO₂C)₂CH–CH₂–CH₂–SO₃Ph | Substituted Propylsulfonate Derivative |

The phenyl group of this compound can undergo electrophilic aromatic substitution (EAS), although its reactivity is significantly influenced by the attached ethenesulfonate ester group (—OSO₂CH=CH₂). The sulfonyl core of this group is strongly electron-withdrawing due to the high electronegativity of the oxygen atoms. This effect is transmitted through the ester oxygen to the phenyl ring.

Consequently, the —OSO₂CH=CH₂ group acts as a deactivating group, reducing the electron density of the aromatic ring and making it less nucleophilic compared to benzene (B151609). This deactivation means that EAS reactions on this compound typically require harsher conditions (e.g., higher temperatures or stronger catalysts) than those for benzene.

Furthermore, the electron-withdrawing nature of the substituent directs incoming electrophiles to the meta position. This is because resonance delocalization of the positive charge in the sigma complex intermediate is least destabilizing when the electrophile adds to the meta position. Attack at the ortho or para positions would place a positive charge on the carbon atom directly attached to the electron-withdrawing oxygen, which is highly unfavorable.

| Reaction | Reagents | Major Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 3-Nitrothis compound |

| Bromination | Br₂, FeBr₃ | 3-Bromothis compound |

| Sulfonation | SO₃, H₂SO₄ | 3-(Ethenesulfonyloxy)benzenesulfonic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | (Generally does not proceed due to strong deactivation) |

Role of this compound as a Building Block in Complex Organic Synthesis

This compound serves as a valuable building block in organic synthesis, primarily functioning as a versatile electrophile. acs.org Its utility stems from its ability to introduce the vinylsulfonate moiety or a functionalized two-carbon ethanesulfonate unit into more complex molecular frameworks.

One of its key roles is as an acetylene (B1199291) or ethylene (B1197577) synthon in cycloaddition reactions. orgsyn.org The adducts resulting from these reactions can be chemically modified, allowing the vinylsulfonate group to be transformed or eliminated to generate a double or triple bond within a newly formed ring system.

In its capacity as a Michael acceptor, this compound enables the straightforward synthesis of β-functionalized ethanesulfonates. orgsyn.orgorganic-chemistry.org For example, reaction with a glycine (B1666218) nucleophile equivalent can lead to the formation of β-substituted pyroglutamic acids, which are important pharmacophores. nih.gov The resulting sulfonate ester can then be hydrolyzed or otherwise derivatized, providing a flexible route to a variety of target molecules. This strategy is particularly useful in pharmaceutical and materials science for constructing molecules with specific electronic or biological properties. organic-chemistry.org

Catalytic Transformations of this compound

Catalysis plays a crucial role in expanding the synthetic utility of vinyl sulfonates, including this compound. Transition-metal catalysts, in particular, enable a range of transformations that would otherwise be difficult to achieve.

Catalyzed hydroboration of phenyl vinyl sulfonate has been explored, though it can be less chemo- and regioselective compared to other related vinyl sulfur compounds. These reactions can yield a mixture of branched and linear hydroboration products, as well as side products from hydrogenation and diboration, depending on the catalyst used. lanl.gov

More advanced catalytic systems have been developed for cross-coupling reactions. Vinyl sulfonates are effective electrophiles in palladium-catalyzed reactions, serving as alternatives to traditional vinyl halides. mdpi.com For instance, palladium-catalyzed trifluoromethylation of vinyl sulfonates can be achieved under mild conditions, demonstrating their utility in introducing fluorinated groups. nih.gov Furthermore, photoredox/nickel dual catalysis has been employed for the C-H vinylation of anilines using vinyl sulfonates. mdpi.com These catalytic methods highlight the compound's role as a key substrate in modern synthetic chemistry for forming C-C bonds.

| Reaction Type | Catalyst System | Key Transformation | Reference |

|---|---|---|---|

| Hydroboration | Rhodium or Iridium complexes | Formation of branched or linear boronate esters | lanl.gov |

| Trifluoromethylation | Pd(dba)₂ / (t)BuXPhos | Substitution of the sulfonate group with CF₃ | nih.gov |

| C-H Vinylation | Photoredox (Ru) / Nickel dual catalyst | Coupling with an aniline (B41778) C-H bond to form N-allylaniline derivatives | mdpi.com |

| Multicomponent Reaction | Palladium complex | Reaction with a boronic acid and an alkene to form a new alkene | mdpi.com |

Structure-Reactivity Relationships in this compound Derivatives

The reactivity of this compound can be systematically tuned by introducing substituents onto the phenyl ring. These modifications alter the electronic properties of the molecule, thereby influencing reaction rates and, in some cases, mechanistic pathways. Such structure-reactivity relationships are often quantified using Hammett plots.

Substituents on the phenyl ring primarily exert their influence by modifying the stability of the phenoxy leaving group during nucleophilic attack at the sulfur atom, or by altering the electron density of the ring in electrophilic aromatic substitution.

Effect on Leaving Group Ability : In reactions where the arylsulfonate acts as a leaving group (e.g., nucleophilic substitution at the sulfur center), electron-withdrawing groups (EWGs) on the phenyl ring enhance its leaving group ability. EWGs stabilize the resulting phenoxide anion through induction and/or resonance, making the S-O bond cleavage more favorable. Conversely, electron-donating groups (EDGs) destabilize the anion and reduce the leaving group potential. Studies on related phenyl sulfonates have shown that changes in the electron density of the aromatic ring can alter reaction pathways following oxidation. rsc.org

Effect on Electrophilic Aromatic Substitution : As discussed in section 4.1.2, the unsubstituted ethenesulfonate group is deactivating and meta-directing. Adding further deactivating groups (e.g., -NO₂) will make the ring even less reactive. In contrast, adding an activating group (e.g., -OCH₃) will increase the ring's reactivity towards electrophiles, although the directing effects will be a combination of the influences of both substituents.

The following table illustrates the expected qualitative effects of various substituents on the reactivity of the this compound system.

| Substituent (Y) | Hammett Constant (σₚ) | Electronic Effect | Effect on Phenoxide Leaving Group Ability | Effect on EAS Reactivity |

|---|---|---|---|---|

| -OCH₃ | -0.27 | Electron-Donating | Decreases | Increases (Activating) |

| -CH₃ | -0.17 | Electron-Donating | Decreases | Increases (Activating) |

| -H | 0.00 | Neutral (Reference) | Reference | Reference |

| -Cl | +0.23 | Electron-Withdrawing | Increases | Decreases (Deactivating) |

| -CN | +0.66 | Strongly Electron-Withdrawing | Strongly Increases | Strongly Decreases (Deactivating) |

| -NO₂ | +0.78 | Strongly Electron-Withdrawing | Strongly Increases | Strongly Decreases (Deactivating) |

Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy of Phenyl Ethenesulfonate (B8298466) and Its Polymers

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the analysis of phenyl ethenesulfonate and its polymers, offering detailed information about the atomic arrangement within the molecules. jchps.comslideshare.net

Proton (¹H) NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds by providing information about the different kinds of protons and their chemical environments. jchps.compharmacy180.com For this compound, the ¹H NMR spectrum exhibits characteristic signals corresponding to the vinyl and phenyl protons. The vinyl group (CH₂=CH-) typically shows signals that change upon polymerization, allowing for the monitoring of the reaction's progress. researchgate.net

The conversion of the monomer, this compound, into its polymer can be quantitatively tracked by observing the disappearance of the vinyl proton signals in the ¹H NMR spectrum over time. researchgate.netnih.gov As the polymerization proceeds, the distinct peaks assigned to the CH₂=CH- group diminish, while new signals corresponding to the saturated polymer backbone emerge. By integrating the signals of the remaining monomer and the forming polymer at regular intervals, the percentage conversion can be calculated. researchgate.net

For instance, in copolymers involving sulfonated monomers, new signals appear in the ¹H NMR spectrum that can be assigned to protons adjacent to the sulfonic acid group, confirming successful sulfonation. researchgate.net The comparison of signal integrations allows for the determination of the degree of sulfonation. researchgate.net

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity |

| Vinyl Protons (CH₂=CH-) | 5.0 - 7.0 | Multiplet |

| Aromatic Protons (C₆H₅-) | 7.0 - 8.0 | Multiplet |

Note: Actual chemical shifts may vary depending on the solvent and spectrometer frequency.

Carbon-13 (¹³C) NMR spectroscopy provides valuable information about the carbon skeleton of a molecule. In the context of polythis compound, ¹³C NMR is instrumental in analyzing the structure of the polymer backbone. The technique can distinguish between the different carbon environments in the polymer chain, including the carbons of the phenyl ring and the aliphatic carbons of the polymer backbone. nih.gov

Upon polymerization of this compound, the signals corresponding to the sp² hybridized carbons of the vinyl group in the monomer are replaced by signals corresponding to the sp³ hybridized carbons of the polymer backbone. This change in the spectrum confirms the formation of the polymer and provides insight into its microstructure.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Monomer

| Carbon Type | Chemical Shift (δ, ppm) |

| Vinyl Carbons (CH₂=CH-) | 120 - 140 |

| Aromatic Carbons (C₆H₅-) | 120 - 150 |

Note: The specific chemical shifts can provide information on the substitution pattern of the phenyl ring.

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. openstax.orglumenlearning.com

The FTIR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. The sulfonate group (S=O) shows strong stretching vibrations, while the vinyl group (C=C) and the aromatic phenyl ring (C=C and C-H) also exhibit distinct absorption peaks. researchgate.net

These characteristic peaks are essential for confirming the identity and purity of the monomer and for tracking chemical modifications, such as polymerization or sulfonation. For example, the disappearance of the vinyl C=C stretching band can be used to monitor the progress of polymerization.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| Sulfonate (S=O) | Asymmetric & Symmetric Stretching | 1350 - 1400 & 1150 - 1200 | Strong |

| Vinyl (C=C) | Stretching | 1620 - 1680 | Medium |

| Aromatic (C=C) | Ring Stretching | 1450 - 1600 | Medium to Weak |

| Aromatic (C-H) | Stretching | 3000 - 3100 | Medium |

| Vinyl (=C-H) | Stretching | 3010 - 3095 | Medium |

Source: Data compiled from general IR spectroscopy tables. libretexts.orginstanano.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet or visible light by a substance, providing information about electronic transitions within the molecule. researchgate.net

UV-Vis spectroscopy is an effective method for monitoring the kinetics of polymerization reactions in real-time. nih.govdntb.gov.uakpi.ua The polymerization of this compound can be followed by observing the change in the UV-Vis absorbance spectrum over time. The phenyl ring conjugated with the vinyl group in the monomer has a characteristic absorbance peak.

During polymerization, the double bond of the vinyl group is consumed, which alters the electronic structure and, consequently, the UV-Vis spectrum. By monitoring the decrease in the absorbance of the monomer peak or the appearance of a new peak corresponding to the polymer, the rate of polymerization can be determined. nih.gov This technique is particularly useful for studying the kinetics of photopolymerization. researchgate.net The data obtained can be used to calculate the reaction rate and activation energy. kpi.ua

Quantitative Analysis

Quantitative analysis of this compound, also known as phenyl vinylsulfonate (PVS), can be approached through various analytical techniques, often leveraging its specific chemical properties for detection and measurement. While specific documented methods for the direct quantification of this compound are not extensively detailed in readily available literature, established methods for similar compounds can be adapted.

Techniques such as high-performance liquid chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis spectrophotometer) would be a primary method for quantification. A calibration curve would be generated using standards of known concentration to determine the concentration in unknown samples.

Furthermore, cyclic voltammetry has been used to study this compound as an electrolyte additive in lithium-ion batteries. This electrochemical technique measures the reduction potential of the compound, which was found to be higher than that of ethylene (B1197577) carbonate, a common electrolyte solvent. By measuring the peak current at its reduction potential (~1.9 V), it is possible to quantify its concentration in an electrolyte solution, provided a proper calibration is performed.

Density Functional Theory (DFT) calculations have also been employed to theoretically determine the reduction and oxidation potentials of this compound, providing a computational basis for electrochemical analysis.

Gel Permeation Chromatography (GPC) / Size-Exclusion Chromatography (SEC) for Polymer Characterization

Gel Permeation Chromatography (GPC), also known as Size-Exclusion Chromatography (SEC), is an indispensable technique for the characterization of polymers, including poly(this compound). This method separates polymer molecules based on their hydrodynamic volume in solution. The polymer solution is passed through a column packed with porous gel beads. Larger molecules, which are excluded from the pores, travel a shorter path and elute first, while smaller molecules can penetrate the pores, resulting in a longer retention time.

The characterization of poly(this compound) and similar sulfonated polymers by GPC/SEC requires careful selection of the mobile phase and column to prevent non-SEC interactions, such as adsorption of the polar sulfonate groups onto the column packing material. For sulfonated polymers, polar organic solvents or aqueous buffers are often employed as the eluent.

Molecular Weight and Polydispersity Determination

A primary application of GPC/SEC is the determination of a polymer's molecular weight averages and its polydispersity index (PDI). For poly(this compound), this analysis provides critical information about the chain length distribution, which in turn influences the physical and mechanical properties of the polymer.

The GPC/SEC system is calibrated using polymer standards of known molecular weights and narrow molecular weight distributions, such as polystyrene or poly(methyl methacrylate) standards. From the resulting chromatogram, several key parameters are calculated:

Number-average molecular weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.

Polydispersity Index (PDI): The ratio of Mw to Mn (PDI = Mw/Mn). It provides a measure of the breadth of the molecular weight distribution. A PDI of 1.0 indicates a monodisperse polymer (all chains have the same length), while higher values indicate a broader distribution of chain lengths.

Research on the controlled polymerization of this compound via methods like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization aims to produce polymers with low polydispersity. The success of these controlled polymerization techniques is verified by GPC analysis, which would show a linear increase in molecular weight with monomer conversion and result in polymers with narrow PDI values.

Table 1: Illustrative GPC/SEC Data for a Hypothetical Poly(this compound) Sample

| Parameter | Value | Description |

|---|---|---|

| Mn (g/mol) | 40,140 | Number-Average Molecular Weight |

| Mw (g/mol) | 54,200 | Weight-Average Molecular Weight |

| PDI (Mw/Mn) | 1.35 | Polydispersity Index |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by measuring the mass-to-charge ratio (m/z) of its ions. For this compound (C₈H₈O₃S), with a monoisotopic mass of 184.01941 Da, mass spectrometry can confirm its molecular formula and provide insights into its fragmentation patterns.

In a typical mass spectrometry experiment, the molecule is ionized, and the resulting molecular ion ([M]⁺ or [M]⁻) and various fragment ions are detected. The fragmentation of aryl sulfonates often involves characteristic losses. A common fragmentation pathway for compounds containing a sulfonate group is the loss of sulfur dioxide (SO₂). For this compound, this would lead to significant fragment ions.

Predicted mass spectrometry data for various adducts of this compound have been calculated, providing expected m/z values that can be used to identify the compound in complex mixtures.

Table 2: Predicted Mass-to-Charge Ratios (m/z) for this compound Adducts

| Adduct | Calculated m/z |

|---|---|

| [M+H]⁺ | 185.02669 |

| [M+Na]⁺ | 207.00863 |

| [M-H]⁻ | 183.01213 |

| [M]⁺ | 184.01886 |

The fragmentation pattern of this compound would likely involve cleavage of the ester bond (C-O) and the sulfur-carbon bond (S-C), as well as rearrangements. The stable aromatic ring would likely result in a prominent phenyl-containing fragment. For instance, the fragmentation of similar structures like N-phenyl benzenesulfonamide shows an initial SO₂ elimination.

Elemental Analysis

Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a pure chemical compound. For this compound, with the molecular formula C₈H₈O₃S, elemental analysis provides experimental verification of its atomic constitution by determining the mass percentages of carbon, hydrogen, and sulfur. The percentage of oxygen is typically calculated by difference.

This technique is crucial for confirming the identity and purity of a newly synthesized batch of the compound. The experimentally determined percentages of each element are compared against the theoretically calculated values based on the molecular formula and atomic weights of the constituent elements. A close agreement between the experimental and theoretical values provides strong evidence for the compound's assigned structure and purity.

Table 3: Theoretical Elemental Composition of this compound (C₈H₈O₃S)

| Element | Symbol | Atomic Weight (g/mol) | Number of Atoms | Total Weight (g/mol) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 8 | 96.088 | 52.16 |

| Hydrogen | H | 1.008 | 8 | 8.064 | 4.38 |

| Oxygen | O | 15.999 | 3 | 47.997 | 26.05 |

| Sulfur | S | 32.06 | 1 | 32.06 | 17.41 |

| Total | 184.209 | 100.00 |

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations on Phenyl Ethenesulfonate (B8298466) Structure and Reactivity

Quantum chemical calculations are employed to solve the electronic structure of molecules, yielding fundamental information about their geometry, bonding, and reactivity. researchgate.net For phenyl ethenesulfonate, also known as phenyl vinyl sulfone, these methods elucidate the interplay between the phenyl ring, the sulfonate group, and the vinyl moiety. nih.govnih.govchemicalbook.com

Theoretical studies utilizing methods like Density Functional Theory (DFT) are instrumental in analyzing the electronic characteristics of this compound. researchgate.net Analysis of a closely related compound, phenyl vinyl sulfone, using Conceptual DFT provides insights into its reactivity. nih.gov The calculated reactivity indices, such as electrophilicity and nucleophilicity, quantify the molecule's propensity to accept or donate electrons.

Studies show that the vinyl sulfone moiety acts as a strong electron-withdrawing group, which significantly influences the electronic distribution across the molecule. This is reflected in its characterization as a strong electrophile. The nucleophilic character is comparatively low, indicating its preference to react with electron-rich species. This electrophilic nature makes the vinyl group susceptible to nucleophilic attacks, such as Michael additions. nih.govnih.govresearchgate.net

Table 1: Conceptual DFT Reactivity Indices for Phenyl Vinyl Sulfone

| Index | Value (eV) | Description |

|---|---|---|

| Electronic Chemical Potential (μ) | -4.18 | Measures the escaping tendency of electrons from an equilibrium system. |

| Chemical Hardness (η) | 6.82 | Represents the resistance to change in electron distribution. |

| Global Electrophilicity (ω) | 1.28 | Quantifies the ability of a molecule to accept electrons. |

This data is derived from theoretical calculations on phenyl vinyl sulfone, a closely related analog of this compound.

Computational modeling is a key tool for mapping the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the calculation of activation energies. researchgate.net This provides a detailed understanding of reaction mechanisms and selectivity.

For instance, the [3+2] cycloaddition reaction of phenyl vinyl sulfone has been studied theoretically. chemicalbook.comscripps.edu Such calculations can determine the favorability of different reaction pathways (e.g., ortho vs. meta, endo vs. exo) by comparing their activation Gibbs free energies. In one such study, the reaction was found to have a low activation energy and proceed through a one-step, two-stage mechanism. The high polar character of the reaction, indicated by a significant global electron density transfer (GEDT) at the transition state, accounts for the low energy barrier. This type of detailed mechanistic insight is crucial for controlling reaction outcomes and designing new synthetic routes.

Table 2: Calculated Activation and Reaction Energies for a [3+2] Cycloaddition Reaction

| Pathway | Activation Gibbs Free Energy (kcal/mol) | Reaction Gibbs Free Energy (kcal/mol) |

|---|---|---|

| meta/endo | 13.1 | -26.8 |

| meta/exo | 16.4 | -24.1 |

| ortho/endo | 14.1 | -25.2 |

This data represents a theoretical study on a cycloaddition reaction involving phenyl vinyl sulfone.

Molecular Dynamics Simulations of this compound Systems

While quantum chemical calculations focus on the electronic structure of single or few molecules, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules in larger systems over time. MD simulations can provide insights into the conformational dynamics of this compound and its interactions in condensed phases or as part of a larger macromolecule.

Atomistic MD simulations are widely used to explore the behavior of polymers containing sulfonate and phenyl groups, such as sulfonated polystyrene (sPS), which is the polymer derived from a related monomer. researchgate.netacs.orgnih.govosti.gov These simulations can model the polymer's structure in different environments, such as in aqueous solution or in a melt. nih.govosti.gov Key insights from these studies include how the polymer chains adopt different conformations (collapsed vs. extended) depending on the degree of sulfonation and how they interact with solvents and ions. nih.gov For example, in hydrated sPS, simulations reveal the nanoscale distribution of water molecules and the formation of water aggregates, which are crucial for understanding transport properties. acs.org

Prediction of Polymerization Behavior and Material Properties

Computational chemistry plays a predictive role in materials science, helping to forecast the properties of polymers before they are synthesized. By simulating polymers derived from monomers like this compound, researchers can predict key material characteristics.

MD simulations on sulfonated polymers like sPS have been used to predict structure-property relationships. researchgate.netnih.gov For example, simulations can elucidate how the degree of sulfonation affects the chain conformation and dynamics. nih.govnih.gov Studies have shown that increasing the fraction of sulfonated groups causes the polymer chain to adopt a more elongated conformation. nih.gov Furthermore, these simulations can predict mechanical and transport properties. Fully atomistic MD simulations of sulfonated polystyrene melts under elongational flow have provided molecular-level insights into their non-linear response, showing that flow-driven ionic assembly dynamics control the material's behavior. osti.gov In the context of fuel cell membranes, MD simulations have been used to compare the effect of different sulfonate groups on proton conductivity, suggesting that higher acidity leads to enhanced conductivity due to increased ion dissociation and better solvation. researchgate.net These predictive capabilities are invaluable for the rational design of new polymers with tailored properties for specific applications. mdpi.com

Applications in Advanced Materials and Nanotechnology

Fabrication of Sulfonated Polymers for Diverse Applications

The sulfonate group in polymers imparts unique characteristics such as ion-exchange capabilities, hydrophilicity, and specific ionic conductivity, making them suitable for applications in membranes, coatings, and as polyelectrolytes. Phenyl ethenesulfonate (B8298466) serves as a key monomer in the synthesis of such functional polymers.

Poly(lithium vinyl sulfonate) and Related Polyelectrolytes

The synthesis of well-defined poly(lithium vinyl sulfonate) can be achieved through the polymerization of vinyl sulfonate esters like phenyl ethenesulfonate, followed by a deprotection step. acs.orgresearchgate.net Controlled polymerization techniques, such as reversible addition-fragmentation chain-transfer (RAFT) polymerization, have been successfully employed to polymerize a series of vinyl sulfonate esters, including this compound (PES). acs.orgresearchgate.net

The polymerization of these monomers can be controlled to produce polymers with specific molecular weights and low polydispersities. acs.org For instance, the polymerization of neopentyl ethenesulfonate (NES), a related vinyl sulfonate ester, using a xanthate-type chain transfer agent, demonstrates a linear increase in molecular weight with conversion, indicative of a controlled polymerization process. acs.org Following polymerization, the protecting group (e.g., the neopentyl group) is removed to yield the desired water-soluble poly(lithium vinyl sulfonate). acs.orgresearchgate.net This method provides a versatile route to well-defined polyelectrolytes with a high density of sulfonate groups directly attached to the polymer backbone. researchgate.net

| Monomer | Polymerization Method | Key Feature | Resulting Polymer |

| This compound (PES) | Conventional and RAFT polymerization | Controlled synthesis | Poly(this compound) |

| Neopentyl ethenesulfonate (NES) | RAFT polymerization | Controlled molecular weight and low polydispersity | Poly(neopentyl ethenesulfonate) |

| 1-Butyl ethenesulfonate (BES) | RAFT polymerization | Comparable behavior to NES | Poly(1-butyl ethenesulfonate) |

| Isopropyl ethenesulfonate (IPES) | Conventional and RAFT polymerization | Studied alongside other vinyl sulfonates | Poly(isopropyl ethenesulfonate) |

Amphiphilic Block Copolymers with this compound Derivatives

Amphiphilic block copolymers, which contain both hydrophilic and hydrophobic segments, can self-assemble in selective solvents to form various nanostructures like micelles and vesicles. These structures have significant potential in applications such as drug delivery and nanotechnology. This compound derivatives are valuable in creating the hydrophilic, sulfonated block of these copolymers.

The synthesis of well-defined block copolymers containing a poly(lithium vinyl sulfonate) segment can be achieved by utilizing a macro-chain transfer agent (macro-CTA) in a RAFT polymerization process. For example, a poly(N-vinylcarbazole) macro-CTA can be used to initiate the polymerization of a vinyl sulfonate ester like neopentyl ethenesulfonate. acs.orgresearchgate.net Subsequent deprotection of the resulting block copolymer yields an amphiphilic block copolymer with a hydrophobic poly(N-vinylcarbazole) block and a hydrophilic poly(lithium vinyl sulfonate) block. acs.orgresearchgate.net This approach allows for the creation of tailored amphiphilic architectures with a strongly anionic polyelectrolyte segment. researchgate.net

This compound in Functional Polymer Design

The ability to precisely control the structure of polymers at the molecular level is crucial for designing materials with specific functions. This compound is a valuable monomer in this context, enabling the synthesis of polymers with well-defined characteristics for applications in areas like organic electronics.

Polymers with Defined Molecular Weight and Narrow Polydispersities

Controlled radical polymerization techniques, particularly RAFT polymerization, have proven effective for the polymerization of vinyl sulfonate esters, including this compound. acs.org By carefully selecting the chain transfer agent and reaction conditions, it is possible to synthesize polymers with predetermined molecular weights and narrow molecular weight distributions (low polydispersities). acs.orgnih.gov

For instance, the use of O-ethyl-S-(1-methoxycarbonyl)ethyldithiocarbonate as a chain transfer agent has been shown to be efficient in obtaining poly(neopentyl ethenesulfonate) and poly(1-butyl ethenesulfonate) with low polydispersities. acs.org The controlled nature of the polymerization is confirmed by the linear evolution of molecular weight with monomer conversion. acs.org This level of control is essential for creating functional polymers where properties are highly dependent on chain length and uniformity.

| Polymerization Parameter | Observation | Significance |

| Choice of Chain Transfer Agent (CTA) | Xanthate-type CTAs are efficient for vinyl sulfonate esters. acs.org | Enables control over the polymerization process. |

| Molecular Weight vs. Conversion | Linear increase in molecular weight with monomer conversion. acs.org | Indicates a controlled/"living" polymerization. |

| Polydispersity Index (PDI) | Low PDI values are achievable. acs.org | Results in polymers with a narrow chain length distribution. |

Integration into Organic Electronic Devices

While the primary application of this compound in this context is as a precursor to conductive or ion-containing polymers, its derivatives have been explored for their role in electronic devices. For instance, phenyl vinyl sulfonate has been investigated as a novel electrolyte additive in lithium-ion batteries. mdpi.com In this application, it participates in the formation of a stable solid electrolyte interphase (SEI) on the electrode surface, which can enhance the cyclic stability of the battery. mdpi.com The presence of both the sulfonate and vinyl groups in the molecule is key to its function in this electrochemical application. mdpi.com

This compound-Derived Materials in Biomaterials and Bioconjugation (e.g., as PTP probes)

In the field of biomaterials and chemical biology, small molecules that can interact specifically with biological targets are of great interest. This compound and its close analogs have emerged as potent tools for studying a class of enzymes known as protein tyrosine phosphatases (PTPs).

Phenyl vinyl sulfonate (PVSN) and phenyl vinyl sulfone (PVS) have been identified as a novel class of mechanism-based probes for PTPs. nih.gov These compounds act as active site-directed and irreversible inactivators of a wide range of PTPs. nih.gov The inactivation process is time- and concentration-dependent. nih.gov

The mechanism of inactivation involves the electrophilic capture of the catalytic cysteine residue in the active site of the PTP via a 1,4-conjugate addition, forming a stable thioether adduct. nih.gov This covalent modification is highly specific due to the ability of PVSN and PVS to engage the conserved structural and catalytic machinery of the PTP active site. nih.gov Unlike some earlier probes, PVSN and PVS are resistant to solvolysis and are cell-permeable, making them promising for in vivo applications to interrogate PTP activity in complex biological systems. nih.gov

Environmental Fate and Research Considerations

Degradation Pathways of Phenyl Ethenesulfonate (B8298466) in Environmental Systems

While specific degradation studies on Phenyl ethenesulfonate are limited, plausible environmental degradation pathways can be inferred from research on structurally similar aromatic sulfonate compounds. These compounds are generally recognized as xenobiotics and can be resistant to rapid degradation. nih.govcore.ac.uk The primary routes of degradation in environmental systems are typically microbial metabolism and photodegradation.

Microbial Degradation: The biodegradation of aromatic sulfonates in soil and water is often initiated by microbial enzymatic attack. For many sulfonated benzenes, the initial step involves a dioxygenolytic desulfonation, where enzymes cleave the carbon-sulfur bond. oup.com A mixed bacterial culture has been shown to degrade benzene (B151609) 1,3-disulfonate by first converting it to catechol 4-sulfonate, which is then metabolized through a modified protocatechuate pathway. oup.com A similar mechanism can be proposed for this compound, where bacteria would first attack the sulfonate group to break the ester linkage and then proceed to cleave the aromatic ring. The degradation of the alkyl chain in linear alkylbenzene sulfonates (LAS) often involves oxidation followed by the shortening of the chain (β-oxidation) and subsequent aromatic ring breakage. hibiscuspublisher.com

Photodegradation: In sunlit surface waters, photodegradation can be a significant transformation pathway. Studies on the sunscreen agent 2-phenylbenzimidazole-5-sulfonic acid (PBSA) show that direct photolysis occurs under solar irradiation. epa.gov The process is initiated by the absorption of UV light, leading to the formation of an excited triplet state and a radical cation. epa.gov This results in degradation pathways that include desulfonation and the cleavage of the benzimidazole (B57391) ring. epa.gov Similarly, this compound could undergo photodegradation where the phenyl and ethenesulfonate groups absorb light energy, leading to bond cleavage and transformation into smaller, potentially more biodegradable compounds. Research on poly (4-phenylstyrene) has also shown that the polymer undergoes photodegradation and photo-oxidation when irradiated in various solvents. researchgate.net

Table 1: Potential Degradation Pathways and Intermediates for this compound

Environmental Impact and Sustainability in this compound Chemistry

The environmental impact of this compound is linked to its persistence, mobility, and the sustainability of its synthesis and use. As with many synthetic chemicals, it can be considered a contaminant of emerging concern (CEC) if it enters environmental systems. wikipedia.org

Environmental Mobility and Persistence: Aromatic sulfonates are typically highly water-soluble, which leads to high mobility in aquatic environments. researchgate.netnih.gov This mobility means they can be transported over long distances in rivers and groundwater. Many sulfonated aromatic compounds are poorly biodegradable and are not effectively removed by conventional wastewater treatment plants, leading to their accumulation in receiving waters. nih.govcore.ac.uk While some specialized bacterial strains can degrade these compounds, they often have a narrow substrate range. core.ac.uk The persistence of compounds like 1,5-naphthalenedisulfonate in river water, even after treatment, highlights the challenges in removing such chemicals. researchgate.net

Table 2: Environmental and Sustainability Considerations for Aromatic Sulfonates

Green Chemistry Approaches in the Synthesis and Application of this compound-Derived Materials

Applying the principles of green chemistry is essential for improving the sustainability profile of this compound and the materials derived from it. This involves developing cleaner synthetic routes and utilizing the unique properties of the resulting polymers in sustainable technologies.

Green Synthesis Approaches: Research into the synthesis of related vinyl sulfones and sulfonates has identified several greener methodologies that could be applied to this compound production. These methods focus on improving atom economy, using safer solvents, and avoiding hazardous reagents.

Multicomponent Reactions (MCRs): An efficient MCR for preparing vinyl sulfones involves the hydrosulfonylation of alkynes with aryl diazonium salts and K₂S₂O₅ at room temperature without metal catalysts, demonstrating high step-economy. rsc.org

Use of Benign Solvents: An iodine-promoted method for synthesizing (E)-β-iodo vinylsulfones from alkynes and sodium sulfinates uses water as the solvent at room temperature, offering an environmentally benign reaction pathway. rsc.org

Alternative Reagents: Vinyl sulfonates and vinyl acetates are being explored as greener alternatives to vinyl bromide in transition-metal-catalyzed cross-coupling reactions for creating monosubstituted alkenes. mdpi.com

Sustainable Applications of Derived Materials: Polymers derived from styrenesulfonate monomers, which are structurally analogous to this compound, have applications in sustainable technologies. For example, sulfonated polymers are widely used as proton conductors in fuel cells and as ion exchangers. tandfonline.com The synthesis of these functional polymers can be aligned with green chemistry principles. Atom Transfer Radical Polymerization (ATRP) is a controlled polymerization technique that allows for the synthesis of well-defined polymers with specific architectures. tandfonline.com This control minimizes waste and produces materials with optimized properties for applications such as cross-linked polymer electrolyte membranes with high sulfonic acid density for enhanced conductivity. acs.org

Table 3: Comparison of Synthetic Approaches for Vinyl Sulfonates

Future Research Directions and Emerging Trends

Exploration of Novel Polymer Architectures from Phenyl Ethenesulfonate (B8298466)

The ability to control the polymerization of vinyl monomers has opened the door to creating complex and highly functional polymer architectures. Phenyl ethenesulfonate (PES) is a prime candidate for these advanced synthetic strategies, offering a pathway to polymers with precisely tailored structures and properties.

Recent studies have successfully demonstrated the controlled polymerization of PES and other vinyl sulfonate esters using Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. acs.orgacs.orgresearchgate.netresearchgate.net This technique allows for the synthesis of polymers with low polydispersity and controlled molecular weights, which are essential prerequisites for building complex architectures. researchgate.net Building on this, research is moving towards the synthesis of well-defined block copolymers incorporating poly(this compound) segments. For instance, a well-defined block copolymer was successfully synthesized by polymerizing neopentyl ethenesulfonate from a poly(N-vinylcarbazole) macro-chain transfer agent, followed by deprotection to yield a sulfonated, amphiphilic block copolymer. acs.orgresearchgate.net This demonstrates a viable pathway for creating similar block copolymers from PES.

Future work will likely focus on leveraging controlled radical polymerization techniques to construct more intricate topologies such as star-shaped and dendritic polymers. The "arm-first" method, where linear polymer chains are cross-linked at one end to form a star, is a promising approach that could be adapted for poly(this compound). acs.org Dendritic polymers, known for their highly branched, globular structures and high concentration of surface functional groups, represent another frontier. acs.org The synthesis of these architectures from PES would yield unique macromolecules with potential applications in areas like drug delivery and nanomaterials. acs.org

| Polymer Architecture | Key Synthetic Method | Potential Characteristics & Applications |

|---|---|---|

| Linear Polymers | RAFT Polymerization | Well-defined molecular weight and low polydispersity; precursor for other architectures. |

| Block Copolymers | Sequential RAFT Polymerization | Amphiphilic properties, self-assembly into ordered nanostructures for membranes and electronics. |

| Star-Shaped Polymers | "Arm-First" or "Core-First" RAFT methods | Lower solution viscosity, unique rheological properties, high functional group density at the periphery. |

| Dendritic Polymers | Divergent or Convergent Synthesis | Globular shape, internal voids for encapsulation, numerous terminal groups for functionalization. |

Advanced Applications of this compound-Based Materials in Energy and Catalysis

The sulfonic acid group inherent in polymers derived from this compound makes them highly attractive for applications in energy and catalysis, where proton conductivity and acidic sites are crucial.

In the energy sector, a primary application is in the development of Proton Exchange Membranes (PEMs) for fuel cells. Sulfonated polymers are the state-of-the-art materials for this purpose. Research into sulfonated polyimides (SPIs) has shown they can exhibit excellent proton conductivity, even at high temperatures and low humidity, making them potential alternatives to expensive commercial membranes. bohrium.com Polymers synthesized from this compound would offer a direct route to materials with a high density of sulfonic acid groups, which are essential for efficient proton transport. The development of block copolymers, as discussed previously, could enable the creation of self-assembled membrane morphologies with well-defined hydrophilic channels for protons to travel through, enhancing conductivity and mechanical stability.

In catalysis, the strong acidic nature of the sulfonic acid group can be harnessed for various organic transformations. Phenyl sulfonic acid functionalized materials have already demonstrated high activity as solid acid catalysts. For example, when supported on materials like graphene, these sulfonic acid moieties can catalyze reactions such as the hydrolysis of cellobiose. Furthermore, chiral sulfonic acids, such as (R)-1-phenylethanesulfonic acid, have been employed as Brønsted acid catalysts to influence the stereochemical outcome of asymmetric reactions. acs.org Polymers derived from this compound could serve as recyclable solid acid catalysts, combining high catalytic activity with ease of separation from reaction products.

| Application Area | Material Type | Key Property | Research Finding/Potential |

|---|---|---|---|

| Energy (Fuel Cells) | Sulfonated Block Copolymers | High Proton Conductivity | Potential to form nanostructured membranes for efficient proton transport. bohrium.com |

| Catalysis | Poly(this compound) | Solid Acid Catalyst | Acts as a recyclable catalyst for organic synthesis (e.g., esterification, hydrolysis). |

| Asymmetric Catalysis | Chiral Sulfonated Polymers | Chiral Brønsted Acidity | Enables the synthesis of enantiomerically enriched products. acs.org |

Mechanistic Insights into Complex Reactions Involving this compound

A deep understanding of the reaction mechanisms involving this compound is crucial for controlling its reactivity and designing new synthetic routes. Research in this area is increasingly employing computational chemistry to complement experimental findings, particularly for complex processes like cycloaddition reactions.

This compound and the structurally similar phenyl vinyl sulfone are potent dienophiles in Diels-Alder reactions and participate in other cycloadditions. rsc.orgresearchgate.net A recent Density Functional Theory (DFT) study investigated the Diels-Alder reaction between phenyl vinyl sulfonate and furan (B31954), mapping out the transition state energies to understand the factors controlling stereoisomer formation. rsc.org Such computational studies provide key insights into whether a reaction is kinetically or thermodynamically driven, which is vital for optimizing reaction conditions to obtain a desired product. rsc.org

Another important reaction class is the Michael addition, where a nucleophile adds across the double bond. This compound is an excellent Michael acceptor due to the electron-withdrawing nature of the sulfonate group. This reactivity has been explored in the context of biochemistry, where it acts as a mechanism-based probe for protein tyrosine phosphatases (PTPs) by forming a covalent adduct with an active-site cysteine residue. nih.govnih.gov Mechanistic studies using mass spectrometry have confirmed the formation of this adduct, elucidating the molecular basis of its inhibitory action. nih.govnih.gov Understanding these fundamental reaction pathways—whether through computational modeling of cycloadditions or spectroscopic analysis of Michael additions—is essential for harnessing this compound in both materials science and chemical biology.

Integration of Artificial Intelligence and Machine Learning in this compound Research

The complexity of polymer science and materials discovery presents a significant opportunity for the integration of artificial intelligence (AI) and machine learning (ML). While direct ML studies on this compound are still emerging, the application of these techniques to related sulfonated polymers and polymer electrolytes demonstrates a clear and powerful path forward. bohrium.com

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.